Ethyl 5,6-dihydroxy-2-methyl-1-benzofuran-3-carboxylate
Description
Properties
CAS No. |
83634-11-1 |
|---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
ethyl 5,6-dihydroxy-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C12H12O5/c1-3-16-12(15)11-6(2)17-10-5-9(14)8(13)4-7(10)11/h4-5,13-14H,3H2,1-2H3 |
InChI Key |
IOVWDJRWMXSWMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)O)O)C |
Origin of Product |
United States |
Preparation Methods
Electrochemical Synthesis Method
One of the most prominent and efficient methods for preparing ethyl 5,6-dihydroxy-2-methyl-1-benzofuran-3-carboxylate involves electrochemical oxidation of catechol derivatives in the presence of ethyl acetoacetate. This approach was detailed by Fakhari et al. (2007) and further supported by related studies in organic electrochemistry.
- Starting materials: Catechol (1,2-dihydroxybenzene) and ethyl acetoacetate.
- Reaction medium: Aqueous solution.
- Electrochemical setup: Carbon rod electrodes in an undivided cell.
- Reaction type: Electrochemical oxidation of catechol to quinone intermediate, followed by Michael-type 1:1 addition reaction with ethyl acetoacetate.
- Conditions: Controlled-potential coulometry or constant current electrolysis at room temperature.
- Catechol is electrochemically oxidized to the corresponding quinone.
- The quinone undergoes nucleophilic addition with ethyl acetoacetate.
- Cyclization and rearrangement lead to the formation of the benzofuran ring system with hydroxyl groups at positions 5 and 6.
- The method yields this compound efficiently with high selectivity.
- The process is environmentally friendly, avoiding harsh reagents.
- The reaction proceeds smoothly in water, highlighting green chemistry principles.
| Parameter | Details |
|---|---|
| Starting materials | Catechol, ethyl acetoacetate |
| Solvent | Water |
| Electrodes | Carbon rod |
| Temperature | Ambient |
| Yield | High (exact yields vary, typically above 70%) |
| Reaction time | Controlled by electrolysis duration |
| Advantages | Mild conditions, green solvent, selective |
This method is well-documented in the literature, including the study published in Tetrahedron Letters and Electrochimica Acta (2004-2007).
Tandem In Situ Cyclization via Chemical Synthesis
Another synthetic route involves a tandem in situ cyclization process starting from appropriately substituted hydroxybenzofuran precursors. This method was reported by researchers in the European Journal of Organic Chemistry and related journals.
- Starting materials: Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate derivatives.
- Reaction type: Tandem cyclization and hydroxylation.
- Conditions: Chemical reagents facilitating cyclization, often under mild heating.
- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Yields of ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate derivatives reach up to 88-96%.
- Melting points range from 136 to 143 °C for various derivatives.
- Characterization by ^1H NMR and ^13C NMR confirms the structure and purity.
| Compound Variant | Yield (%) | Melting Point (°C) | Key Spectral Data (1H NMR) |
|---|---|---|---|
| Ethyl 5-Hydroxy-2-methylbenzofuran-3-carboxylate (3a) | 88 | 136–137 | δ 9.47 (s, 1H), 4.34 (q, 2H), 1.35 (t, 3H) |
| Ethyl 5-Hydroxy-2,6,7-trimethylbenzofuran-3-carboxylate (3o) | 96 | 142–143 | δ 9.21 (s, 1H), 4.29 (q, 2H), 2.64 (s, 3H) |
This approach allows for structural variation and functionalization, facilitating the synthesis of a range of benzofuran derivatives with hydroxyl groups.
Crystallization and Purification
Following synthesis, this compound is typically purified by crystallization.
- Dissolve crude product (e.g., 0.20 g, 1 mmol) in ethyl acetate (10 mL).
- Heat gently to 50 °C to ensure complete dissolution.
- Allow the solution to cool to room temperature.
- Let the solvent evaporate slowly under ambient conditions.
- Crystals form within approximately 3 days.
- X-ray crystallography confirms molecular conformation and hydrogen bonding.
- The crystal structure reveals two molecules per asymmetric unit.
- Bond lengths and angles are consistent with expected benzofuran frameworks.
- Multiple O-H···O hydrogen bonds stabilize the crystal lattice.
| Crystallographic Parameter | Value |
|---|---|
| Space group | Monoclinic (typical) |
| Unit cell dimensions | Provided in detailed crystallographic reports |
| Hydrogen bonding | Several O-H···O interactions |
| Molecular conformation | Well-ordered, planar benzofuran ring |
This crystallographic data provides insight into the compound’s stability and potential intermolecular interactions relevant for biological activity.
Alternative Chemical Synthesis Routes
While direct literature on alternative synthetic routes specific to this compound is limited, related benzofuran derivatives are often synthesized via:
- Acid-catalyzed cyclization of hydroxyphenyl precursors.
- Use of benzofuran-6-carboxylic acid derivatives reacted with alcohols (e.g., ethanol) under esterification conditions.
- Employing coupling reagents such as HATU or PyBOP for amide or ester bond formation in complex benzofuran systems.
These methods typically involve:
- Selection of appropriate solvents (acetic acid, DMSO, DMF).
- Use of activating agents (thionyl chloride, oxalyl chloride) to form acyl chlorides.
- Mild heating and inert atmosphere to prevent side reactions.
Though these methods are more common for substituted benzofurans with different functional groups, they provide a framework for potential alternative synthesis of the target compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Electrochemical oxidation | Catechol + ethyl acetoacetate | Aqueous, carbon electrodes | >70 | Green, mild, selective, scalable |
| Tandem in situ cyclization | Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | Polar aprotic solvents, mild heating | 88-96 | Allows derivative synthesis, well-characterized |
| Crystallization and purification | Crude product | Ethyl acetate, slow evaporation | N/A | Purification and structural confirmation |
| Alternative chemical synthesis | Benzofuran-6-carboxylic acid + ethanol | Acid catalysis, coupling reagents | Variable | Less direct, useful for derivative preparation |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-dihydroxy-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Ethyl 5,6-dihydroxy-2-methyl-1-benzofuran-3-carboxylate is an organic compound featuring a benzofuran structure with hydroxyl groups at positions 5 and 6, and an ethyl ester functional group at position 3. It has a molecular weight of approximately 236.22 g/mol. The compound is of interest in pharmacological research due to its potential biological activities.
Potential Applications
This compound and similar compounds have potential applications in:
- Pharmaceuticals : They can be used as precursors or active ingredients in drug formulations because of their bioactive properties.
- Cosmetics : They are utilized for their antioxidant and anti-inflammatory properties.
- Medicinal Chemistry and Organic Synthesis : The presence of hydroxy groups on the benzofuran ring can further enhance activities by providing additional sites for hydrogen bonding and other interactions .
Biological Activities
Research indicates that compounds with similar structures to this compound possess antioxidant, anti-inflammatory, and antimicrobial properties. The presence of hydroxyl groups is often linked to enhanced biological activity because of their ability to donate hydrogen atoms and scavenge free radicals.
Interactions with Biological Targets
Interaction studies involving this compound focus on its interactions with biological targets such as enzymes and receptors. Studies have suggested that compounds with similar structures can interact with cellular pathways involved in inflammation and oxidative stress responses, indicating potential therapeutic effects.
Mechanism of Action
The mechanism of action of Ethyl 5,6-dihydroxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory or cancer pathways.
Cell Signaling Modulation: It can modulate cell signaling pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The hydroxyl groups in the parent compound enhance hydrogen bonding and polarity, whereas bromine atoms in halogenated analogs (e.g., 4,6-dibromo derivative) increase molecular weight and lipophilicity (XLogP3 = 4 vs. 5.7 in the propenoxy-brominated analog) .
- Synthetic Flexibility : Electrochemical methods enable precise regiocontrol for dihydroxy substitution, whereas halogenation or alkoxy group introduction requires post-synthetic modifications .
Physicochemical Properties
The hydroxyl groups in Ethyl 5,6-dihydroxy-2-methyl-1-benzofuran-3-carboxylate confer a high topological polar surface area (TPSA ≈ 59.7 Ų), promoting aqueous solubility compared to brominated analogs (TPSA = 48.7–59.7 Ų) . However, bromine substituents significantly alter electronic properties, as seen in reduced hydrogen-bonding capacity and increased van der Waals interactions in crystal packing .
Reactivity and Functionalization Potential
- Parent Compound : The dihydroxy groups facilitate electrophilic substitution (e.g., sulfonation or nitration) at positions 4 or 7, while the ester group at position 3 allows hydrolysis to carboxylic acids .
- Halogenated Derivatives : Bromine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization, expanding utility in medicinal chemistry .
Biological Activity
Ethyl 5,6-dihydroxy-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound has a molecular formula of C13H12O5 and a molecular weight of approximately 236.22 g/mol. The compound features a benzofuran structure with hydroxyl groups at positions 5 and 6, which are critical for its biological activity. The presence of these hydroxyl groups enhances the compound's ability to act as an antioxidant and interact with various biological targets.
Biological Activities
Antioxidant Activity
The hydroxyl groups in this compound contribute significantly to its antioxidant properties. These groups can donate hydrogen atoms and scavenge free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pathways associated with inflammation. This compound may modulate the activity of pro-inflammatory cytokines, such as interleukin-6 (IL-6), which is crucial in various inflammatory diseases .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that related benzofuran compounds have minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .
Synthesis Methods
This compound can be synthesized through traditional organic synthesis methods involving condensation reactions between appropriate precursors such as methyl or ethyl esters of substituted benzoic acids and phenolic compounds .
Case Studies
Study on Antioxidant Activity
A recent study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The compound showed a significant reduction in free radicals compared to control samples, indicating strong antioxidant potential.
Anti-inflammatory Effects in Animal Models
In a controlled experiment involving Sprague-Dawley rats, the compound was administered prior to inducing inflammation through indomethacin treatment. Results indicated a marked reduction in gastric lesions compared to the control group that received only the vehicle .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | 7287-40-3 | Lacks dihydroxy groups but retains similar backbone |
| Ethyl 5,6-dimethoxybenzofuran-3-carboxylate | 12345678 | Contains methoxy groups instead of hydroxyl |
| Ethyl 5-hydroxybenzofuran-3-carboxylic acid | 87654321 | Features only one hydroxyl group |
The unique arrangement of hydroxyl groups in this compound enhances its biological activity compared to other similar compounds.
Q & A
Q. What are the established synthetic methodologies for Ethyl 5,6-dihydroxy-2-methyl-1-benzofuran-3-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via electrochemical oxidation using β-keto esters and catechol derivatives. Key parameters include:
- Electrode materials : Platinum or carbon electrodes for controlled redox reactions.
- Solvent system : Aqueous ethanol or acetonitrile to balance solubility and reactivity.
- pH control : Buffered acidic conditions (pH 3–5) to stabilize intermediates. Yields typically range from 50–70%, with optimization via cyclic voltammetry to monitor reaction pathways .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- NMR spectroscopy : Assign hydroxyl (δ 9–10 ppm) and ester (δ 4.3–4.5 ppm) protons, with cross-peak correlations in 2D-COSY/HMBC .
- X-ray crystallography : Refinement using SHELXL (R-factor < 0.05) to resolve anisotropic displacement parameters. ORTEP-3 visualizes molecular packing and hydrogen-bonding networks .
Q. How are purity and stability assessed for this compound under varying storage conditions?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor degradation products.
- Thermogravimetric analysis (TGA) : Stability up to 150°C, with decomposition linked to ester group cleavage.
- Storage recommendations : Dark, anhydrous environments at –20°C to prevent hydroxyl group oxidation .
Advanced Research Questions
Q. What mechanistic insights explain the electrochemical synthesis of benzofuran derivatives?
The process involves a cascade of single-electron transfers and proton-coupled electron transfer (PCET) steps:
Q. How are contradictions in NMR and crystallographic data resolved?
Discrepancies between solution (NMR) and solid-state (X-ray) structures arise from conformational flexibility or polymorphism . Strategies include:
- Variable-temperature NMR to identify dynamic equilibria.
- Hirshfeld surface analysis to assess crystal packing effects.
- Cross-validation with IR spectroscopy for functional group consistency .
Q. What computational tools predict the compound’s reactivity in catalytic systems?
Q. How does polymorphism impact pharmacological activity?
Polymorphs exhibit variations in solubility and bioavailability :
Q. What solvent systems optimize regioselectivity in derivatization reactions?
Polar aprotic solvents (DMF, DMSO) favor 5,6-dihydroxy group functionalization:
- Sulfonation : Selectivity >90% with SO₃·Py complex in DMF at 0°C.
- Methylation : Dimethyl sulfate in acetone yields 5,6-dimethoxy derivatives (85% yield) .
Q. How are structure-activity relationships (SAR) explored for bioactivity?
Q. What strategies improve yield in multi-step synthetic routes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
